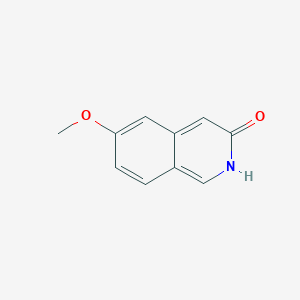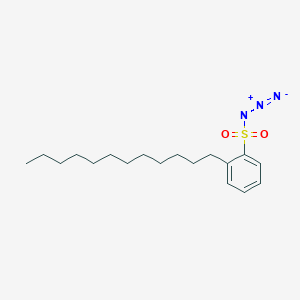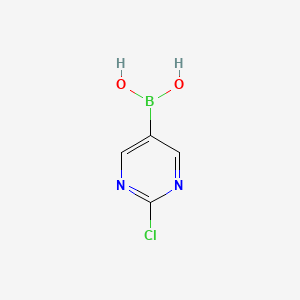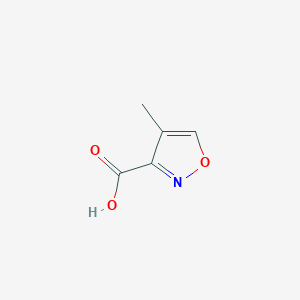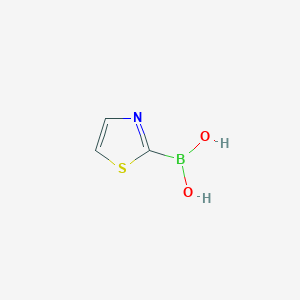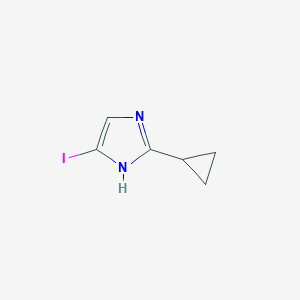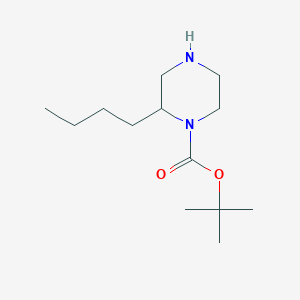
tert-Butyl 2-butylpiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 2-butylpiperazine-1-carboxylate (TBPC) is a tertiary amine-based organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 156 °C and a melting point of -50 °C. TBPC is a versatile compound with a variety of uses in organic chemistry, biochemistry, and pharmacology. It is also used as a catalyst in several industrial processes.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis and Biological Evaluation
- Summary : Derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods : These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .
- Results : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Application 2: OLED Emitters
- Summary : Derivatives of tert-butyl substituted acridan and perfluorobiphenyl have been used as sky-blue OLED emitters exhibiting aggregation induced thermally activated delayed fluorescence .
- Methods : These compounds were designed and synthesized. A comparative study of donor–acceptor versus donor–acceptor–donor molecular structures of the emitters was performed .
- Results : One of the studied compounds formed two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF), the color of which can be changed under external forces such as a pair of solvents, temperature, and mechanical treatment .
Application 3: Chemical Storage
- Summary : “tert-Butyl (2S)-2-butylpiperazine-1-carboxylate” is a chemical compound that can be stored under normal temperature conditions .
- Methods : The compound is typically stored in a liquid form .
- Results : Proper storage can help maintain the compound’s stability and effectiveness for a longer period of time .
Application 4: Dipeptide Synthesis
- Summary : tert-Butyloxycarbonyl-protected amino acid ionic liquids, which are similar to “tert-Butyl 2-butylpiperazine-1-carboxylate”, have been used in dipeptide synthesis .
- Methods : These ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). They were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 5: Chemical Storage
- Summary : “tert-Butyl (2S)-2-butylpiperazine-1-carboxylate” is a chemical compound that can be stored under normal temperature conditions .
- Methods : The compound is typically stored in a liquid form .
- Results : Proper storage can help maintain the compound’s stability and effectiveness for a longer period of time .
Application 6: Chemical Transformations
- Summary : The tert-butyl group, which is part of “tert-Butyl 2-butylpiperazine-1-carboxylate”, has unique reactivity patterns and is used in various chemical transformations .
- Methods : The tert-butyl group can be introduced into a molecule through various synthetic methods, and its presence can influence the reactivity of the molecule .
- Results : The introduction of the tert-butyl group can lead to new compounds with different properties, expanding the range of possible chemical reactions .
Eigenschaften
IUPAC Name |
tert-butyl 2-butylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609843 | |
| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-butylpiperazine-1-carboxylate | |
CAS RN |
1027511-69-8 | |
| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



